

# Analyzing Cell Proliferation with CFDA-SE and FlowJo™ Software

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## Compound of Interest

Compound Name: *5(6)-Carboxyfluorescein diacetate succinimidyl ester*

Cat. No.: *B130506*

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## Introduction: The Principle of Dye Dilution for Proliferation Analysis

The study of cell proliferation is fundamental to immunology, cancer biology, and drug development. A robust and widely adopted method for tracking cell division is the use of dye dilution assays, with **5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)** being a prominent reagent.<sup>[1][2]</sup>

CFDA-SE is a cell-permeable compound that passively diffuses into cells.<sup>[3]</sup> Once inside, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).<sup>[1][3][4][5]</sup> The succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring stable, long-term retention within the cell.<sup>[3][6]</sup>

The core principle of the assay lies in the distribution of this fluorescent label during cell division. With each mitotic event, the CFSE fluorescence is partitioned approximately equally between the two daughter cells.<sup>[1][3]</sup> This results in a sequential halving of fluorescence intensity for each successive generation, which can be resolved as distinct peaks by flow cytometry.<sup>[2][3][7]</sup> By analyzing the fluorescence histogram, researchers can quantify the proliferative response of a cell population over time.

This guide provides a comprehensive protocol for staining cells with CFDA-SE and a detailed workflow for analyzing the resulting data using the Proliferation Platform in FlowJo™ software.

## Part 1: Experimental Design and Protocol

A successful proliferation experiment relies on careful planning and execution. Key to this is the inclusion of proper controls and the optimization of staining conditions to ensure bright, uniform labeling with minimal cytotoxicity.

### Critical Controls for a Validated Assay

To ensure data integrity, every experiment should include the following controls:

- **Unstained Control:** A sample of cells that has not been stained with CFDA-SE. This is essential for setting the negative gate and assessing the level of cellular autofluorescence.
- **Non-proliferating (Generation 0) Control:** A sample of CFDA-SE stained cells cultured under conditions that do not induce proliferation (e.g., without a stimulating agent). This sample is crucial for identifying the position of the undivided, or "Generation 0," peak in the FlowJo™ analysis.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Positive Proliferation Control:** A sample of CFDA-SE stained cells cultured with a known stimulating agent to induce robust proliferation. This validates that the staining procedure and cell culture conditions are conducive to cell division.

### Protocol: CFDA-SE Staining of Suspension Cells

This protocol is optimized for lymphocytes and other non-adherent cell lines. It is critical to perform a titration of the CFDA-SE concentration to find the lowest possible concentration that provides a bright, uniform signal without inducing significant cell death, as the dye can be toxic at higher concentrations.[\[11\]](#)[\[12\]](#)

Materials:

- Cells in single-cell suspension
- CFDA-SE (e.g., Bio-Rad 1351201, STEMCELL Technologies 75003)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
- Complete cell culture medium (e.g., RPMI with 10% FBS)
- Flow cytometer equipped with a 488 nm laser and a FITC-compatible filter (e.g., 530/30 bp).  
[5][12]

#### Procedure:

- Reagent Preparation:
  - Prepare a 2-10 mM stock solution of CFDA-SE in anhydrous DMSO. For example, to make a 2 mM stock, add 892.5  $\mu$ l of DMSO to a 100  $\mu$ g vial of CFDA-SE.[4]
  - Aliquot the stock solution into single-use vials and store desiccated at -20°C. Avoid repeated freeze-thaw cycles and note that the reagent hydrolyzes in the presence of water.[11][12]
- Cell Preparation:
  - Count cells and resuspend them at a concentration of 1-10 x 10<sup>6</sup> cells/mL in pre-warmed (37°C) PBS or HBSS with 0.1% BSA.[11][12] Ensure the cells are in a single-cell suspension; filter through a nylon mesh if necessary.
- Staining:
  - Prepare a 2X working solution of CFDA-SE in PBS/0.1% BSA. The final concentration typically ranges from 0.5 to 5  $\mu$ M.[11][12] For an initial experiment, a final concentration of 1-2  $\mu$ M is a good starting point.[12] To achieve a 2  $\mu$ M final concentration, prepare a 4  $\mu$ M working solution.[3]
  - Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. Mix gently and immediately.
  - Incubate for 5-10 minutes at 37°C, protected from light.[11][12]

- Quenching and Washing:
  - To stop the staining reaction, add 5 volumes of ice-cold complete culture medium (containing FBS) and immediately centrifuge the cells.[11][13] The proteins in the serum will quench any unreacted dye.
  - Wash the cells twice with complete culture medium to remove any residual unbound dye. [12]
  - After the second wash, resuspend the cells in fresh, pre-warmed medium and incubate for an additional 5-10 minutes at 37°C. This allows any remaining unreacted CFDA-SE to diffuse out of the cells before the final wash.[11][12][13]
- Final Preparation:
  - Perform a final wash. Resuspend the cells at the desired density in complete culture medium for your experiment.
  - Take an aliquot of the stained cells for a "Time 0" or "Generation 0" analysis on the flow cytometer to confirm successful staining.[4][5]
  - Plate the remaining cells under your desired experimental conditions (e.g., with or without stimuli) and culture for the appropriate duration to allow for cell division.

## Part 2: Data Analysis in FlowJo™

FlowJo™ software provides a dedicated Proliferation Platform that uses mathematical modeling to deconvolve the CFDA-SE histogram into distinct generations and calculate a variety of proliferation statistics.[9][14]

### Initial Gating Strategy

Before analyzing proliferation, it is essential to perform initial "clean-up" gating to exclude debris, dead cells, and doublets, ensuring that the analysis is performed only on the target cell population.[8][15]

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## Step-by-Step Workflow in the FlowJo™ Proliferation Platform

- Open Data and Select Population: Drag your FCS files into the FlowJo™ workspace. Select the final gated population (e.g., "Live, Single, CD4+ Cells") on which you want to perform the proliferation analysis.
- Launch the Proliferation Platform: Navigate to the "Biology" band and select "Proliferation". [9][16] This will open the proliferation analysis window.
- Set the Generation 0 Peak:
  - It is critical to start with your non-proliferating control sample.[8] This sample should show a single, bright peak.
  - In the proliferation window, click and drag the mouse to create a range that encompasses this undivided peak. A pop-up menu will appear; select "Fix Peak Zero".[8] This action tells the model where the starting fluorescence intensity is.
- Model the Proliferation:
  - Switch to a proliferating sample. The model will attempt to automatically fit subsequent generational peaks based on a halving of fluorescence intensity from Generation 0.
  - Count the number of distinct peaks you can see in your stimulated sample. In the "Options" or "Proliferation" tab, adjust the "Number of Peaks" to be one more than what you can clearly resolve.[8][17]
  - FlowJo™ will then calculate the number of cells within each generation and display the model fit overlaid on your raw data histogram.[8]
- Apply the Model to All Samples:
  - Once you are satisfied with the model on one sample, you can apply it to an entire group. From the workspace, drag the blue diamond "Proliferation" node from your analyzed

sample and drop it onto the group or other individual samples.[8][17] This ensures a consistent analysis is applied across your experiment.

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## Part 3: Interpreting Proliferation Metrics

The FlowJo™ Proliferation Platform generates a table of statistics that provide a quantitative summary of the cell division.[9] Understanding these metrics is key to interpreting your results.

| Metric              | Description   | Biological Interpretation   |
|---------------------|---|---|
| % Divided           | The percentage of cells in the starting population that have undergone at least one division. <a href="#">[9]</a> <a href="#">[14]</a>            | Represents the fraction of cells that responded to the proliferative stimulus. Also known as Precursor Frequency.                             |
| Division Index      | The average number of divisions for all cells in the original population, including the undivided cells. <a href="#">[9]</a> <a href="#">[14]</a> | Provides an overall measure of proliferation in the entire culture. It is sensitive to the initial number of non-responding cells.            |
| Proliferation Index | The average number of divisions for only the cells that have divided (i.e., the responding population). <a href="#">[9]</a> <a href="#">[14]</a>  | A more direct measure of the proliferative capacity of the responding cells, as it excludes the non-dividing population from the calculation. |
| Peak CV (%)         | The Coefficient of Variation (width) of the generational peaks. A single CV is modeled for all peaks. <a href="#">[9]</a> <a href="#">[14]</a>    | Indicates the uniformity of staining and division. Lower values (typically 4-7%) reflect better peak resolution.                              |
| Replication Index   | The fold-expansion of only the responding cells.  | Reports the expansion capability of the replicating cells rather than for the entire culture. <a href="#">[14]</a>                            |

Key Insight: The Proliferation Index is often a more useful value for comparing the biological response between different experimental conditions, as it specifically reflects the behavior of the cells that were successfully stimulated to divide.[\[9\]](#)[\[14\]](#)

## Part 4: Troubleshooting

Even with a robust protocol, issues can arise. This table outlines common problems and their potential solutions.

| Problem                    | Potential Cause(s)   | Recommended Solution(s)   |
|----------------------------|--|---|
| High Cell Death / Toxicity | CFDA-SE concentration is too high.[11][12]   | Perform a dose-titration to find the lowest effective concentration. Check cell viability post-staining.  |
| Dim or Uneven Staining     | CFDA-SE stock has hydrolyzed.[11][12] Inadequate mixing or incubation.   | Use fresh, single-use aliquots of CFDA-SE stock stored under desiccant conditions.[11] [12] Ensure gentle but thorough mixing during staining.    |
| Poor Resolution of Peaks   | Staining is too dim, causing generational peaks to merge with autofluorescence. High biological variability in division times. | Increase the CFDA-SE concentration (while monitoring toxicity). Ensure a strong, uniform proliferative stimulus.                                  |
| Generation 0 Peak Shifts   | The protein content of cells changes over the culture period, affecting fluorescence.  | Always use a non-proliferating control that has been cultured for the same duration as the experimental samples to set the Generation 0 gate.[10] |
| No Proliferation Observed  | Ineffective stimulus. Staining protocol induced cell cycle arrest.[11]   | Use a known positive control stimulus. Re-titrate CFDA-SE to a lower, less toxic concentration.   |
| High Background            | Incomplete quenching or washing of unbound dye.  | Ensure quenching step with serum-containing media is performed promptly.[13] Perform all recommended wash steps.[11][12]                          |

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